molecular formula C13H18BrNO3S B2861216 4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide CAS No. 2034484-30-3

4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide

Cat. No.: B2861216
CAS No.: 2034484-30-3
M. Wt: 348.26
InChI Key: OMFGXBCACHPAQE-UHFFFAOYSA-N
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Description

4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group The compound also includes a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom

Scientific Research Applications

4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body. If it were a reactant in a chemical reaction, its mechanism of action would depend on the other reactants and the conditions of the reaction .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials. If it has potential as a reactant in a chemical reaction, future research could focus on exploring this potential and optimizing the reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts such as Raney nickel for hydrogenation steps and p-toluenesulfonic acid for cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(3-hydroxypropyl)thiophene-2-carboxamide
  • N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)thiophene-2-carboxamide

Uniqueness

4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide is unique due to the presence of both the bromine atom and the tetrahydropyran ring. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

4-bromo-N-[3-hydroxy-3-(oxan-4-yl)propyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S/c14-10-7-12(19-8-10)13(17)15-4-1-11(16)9-2-5-18-6-3-9/h7-9,11,16H,1-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFGXBCACHPAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)C2=CC(=CS2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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